Parishin E

Descripción

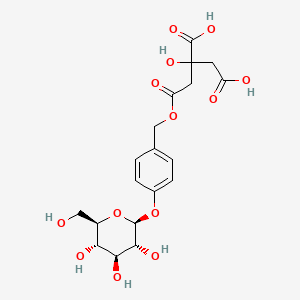

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Parishin E

Quantitative Variations of Parishin (B150448) E in Different Plant Parts and Growth Stages The quantitative content of parishin E can vary depending on the plant species, different parts of the plant, and growth stages. In Gastrodia elata, this compound is one of the components found in the tubers.mdpi.comresearchgate.netStudies have shown variations in the content of this compound among different batches and geographical origins of G. elata tubers.mdpi.commdpi.comFor instance, one study analyzing 21 batches of G. elata tubers reported a mean content of 3.6511 mg/g for this compound, with noticeable inter-batch variations.mdpi.comThe content of this compound, along with other parishins and gastrodin (B1674634), changes during the growth stages of G. elata.researchgate.netmdpi.comThe accumulation trend of parishin content in G. elata tissues can be opposite to that of gastrodin content during growth.researchgate.netProcessing methods, such as steaming, can also influence the relative content of this compound in G. elata, often leading to a decrease compared to fresh material.frontiersin.org

In Maclura tricuspidata, the content of parishin derivatives, including this compound, varies depending on the plant part. nih.govresearcher.lifesciprofiles.com Research indicates that the contents of parishin A, parishin B, macluraparishin C, and maclurathis compound were found to be higher in the twig, bark, and root compared to the leaves, xylem, and fruit of M. tricuspidata. nih.govresearcher.lifesciprofiles.com Furthermore, the maturity stage of M. tricuspidata fruit can influence the composition and content of bioactive compounds, including parishin derivatives. nih.gov Studies on M. tricuspidata fruit at different maturity stages have shown that the contents of polyphenolic compounds, including this compound, were generally higher at the immature and premature stages compared to fully mature and overmature stages. nih.gov

Based on the available data, here is a summary of quantitative variations observed:

| Plant Species | Plant Part/Stage | Observed Variation in this compound Content | Source |

| Gastrodia elata | Tuber (different batches/origins) | Mean content 3.6511 mg/g, with noticeable inter-batch/origin variations. | mdpi.commdpi.com |

| Gastrodia elata | Growth Stages | Content changes during development; trend may be opposite to gastrodin. | researchgate.netmdpi.com |

| Gastrodia elata | Processing (Steaming) | Relative content decreased after alcohol steaming compared to fresh. | frontiersin.org |

| Maclura tricuspidata | Different Parts | Higher in twig, bark, root compared to leaves, xylem, and fruit. | nih.govresearcher.lifesciprofiles.com |

| Maclura tricuspidata | Fruit Maturity Stages | Higher at immature and premature stages than fully mature/overmature. | nih.gov |

Table 1. Quantitative Variations of this compound in Different Plant Sources, Parts, and Stages.

Isolation and Purification Methodologies of Parishin E

Extraction Techniques from Plant Material

Extraction is the crucial first step to isolate Parishin (B150448) E from the plant matrix. This involves using suitable solvents to dissolve the target compound from the dried and processed plant material.

Solvent Selection and Optimization

The selection of solvent is critical for efficient extraction of Parishin E, which is a high-polarity compound. researchgate.netsci-hub.se Research indicates that aqueous organic solvents, particularly methanol (B129727) and water, are effective for extracting parishins. mdpi.comnih.govnih.gov

Studies have investigated the effect of different aqueous methanol concentrations on the extraction yield of parishin derivatives. For instance, concentrations between 60% and 80% methanol have been suggested as preferable for the efficient extraction of parishin A, and this range is also relevant for other hydrophilic parishin derivatives like this compound. mdpi.com Another study on Gastrodia elata tubers used response surface methodology to optimize extraction parameters, including ethanol (B145695) concentration, liquid-material ratio, soaking time, and extraction time, for gastrodin-type components, including this compound. nih.gov The optimal ethanol concentration was found to be around 41%. nih.gov

Pre-treatment and Sample Preparation Strategies

Before extraction, plant material is typically subjected to pre-treatment steps such as drying and grinding to increase the surface area and improve extraction efficiency. nih.gov Following extraction, the extract is often concentrated under reduced pressure. mdpi.commdpi.comnih.gov Depending on the subsequent purification steps, the concentrated extract may be suspended in water and then partitioned with solvents of different polarities to obtain fractions enriched in compounds with similar characteristics. mdpi.comacs.org For example, a 70% methanol extract of M. tricuspidata twig was suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297), and water-saturated n-butanol, with parishin-related compounds, including this compound, being primarily detected in the water fraction. mdpi.comnih.gov

Chromatographic Separation Strategies

Chromatographic methods are essential for separating this compound from other compounds present in the crude extract based on differences in their physical and chemical properties.

Column Chromatography Approaches

Various types of column chromatography are employed in the purification of parishins. Silica (B1680970) gel column chromatography is a common method used for initial fractionation of extracts. mdpi.comacs.orggoogle.com Extracts or fractions can be eluted using solvent gradients of increasing polarity to separate compounds. acs.org Diaion HP-20 resin has also been used for the purification of compounds from water extracts. researchgate.net Amberlite XAD-2 column chromatography has been utilized to remove sugars and organic acids from the water fraction, with parishin derivatives subsequently eluted with methanol. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purification

HPLC is a widely used and powerful technique for the fractionation and purification of this compound, often employed after initial column chromatography steps. medchemexpress.commdpi.comacs.orgnih.gov Semi-preparative HPLC is frequently used to further purify fractions obtained from other separation methods, such as high-speed counter-current chromatography (HSCCC). researchgate.netsci-hub.se

HPLC analysis of Gastrodia elata water extract has shown the presence of this compound along with other main compounds. sci-hub.se Typical mobile phases for HPLC purification of parishins include mixtures of acetonitrile (B52724) and water, often with the addition of a modifier like formic acid. sci-hub.sesemanticscholar.org Reversed-phase C18 columns are commonly used for this separation. sci-hub.sesemanticscholar.org

High-Speed Counter-Current Chromatography (HSCCC) Applications

HSCCC is a liquid-liquid chromatography technique that does not use a solid support, which can be advantageous for separating polar compounds like parishins that may exhibit poor retention on traditional stationary phases. sci-hub.seresearchgate.net HSCCC has been successfully applied for the purification of parishins from Gastrodia elata. researchgate.netsci-hub.se

A key aspect of HSCCC for parishins is the selection of a suitable two-phase solvent system. Studies have investigated the effect of adding inorganic salts, such as ammonium (B1175870) sulfate (B86663), to the solvent system to improve the partition of high-polarity parishins into the organic phase. researchgate.netsci-hub.se A solvent system composed of butyl alcohol/acetonitrile/near-saturated ammonium sulfate solution/water has been used for the purification of parishins by HSCCC. researchgate.netsci-hub.se Fractions obtained from HSCCC are often further purified by semi-preparative HPLC to remove residual salts and other impurities. researchgate.netsci-hub.se

Advanced Purification Approaches

The purification of high-polarity compounds like this compound presents challenges for traditional separation methods. Advanced chromatographic techniques, particularly those that can effectively handle polar substances and complex mixtures, are crucial for obtaining high-purity this compound. These approaches often involve manipulating the partition behavior of the compound between different phases and employing sequential separation steps.

Role of Inorganic Salts in Partition Behavior Optimization

The partition behavior of polar compounds in biphasic solvent systems is a critical factor in liquid-liquid chromatography techniques such as High-Speed Counter-Current Chromatography (HSCCC). Research has demonstrated that the addition of inorganic salts can significantly influence the partition coefficients (KD) of high-polarity parishins, including this compound, in two-phase solvent systems. sci-hub.seresearchgate.netnih.gov

Studies investigating the effect of various inorganic salts on the partition of parishins in a butyl alcohol/acetonitrile/water system found that ammonium sulfate ((NH₄)₂SO₄), possessing high solubility in water, effectively promoted the partition of parishins into the upper organic polar solvents. sci-hub.seresearchgate.netnih.gov This salting-out effect enhances the distribution of the relatively polar parishins into the less polar organic phase, facilitating their separation.

An optimized two-phase solvent system incorporating ammonium sulfate was developed for the purification of parishins from Gastrodia elata extract using HSCCC. This system consisted of butyl alcohol/acetonitrile/near-saturated ammonium sulfate solution/water at a volume ratio of 1.5:0.5:1.2:1. sci-hub.seresearchgate.netnih.gov The addition of ammonium sulfate in this system allowed for the successful separation of several parishins, including this compound. sci-hub.seresearchgate.netnih.gov

The partition coefficients (KD) of various compounds, including this compound, were determined in different solvent systems. For the optimized system containing near-saturated ammonium sulfate solution, the KD values for this compound and other related compounds were reported. sci-hub.se

| Compound | Solvent System (n-BuOH/ACN/(NH₄)₂SO₄ solution/water) | KD |

| Gastrodin (B1674634) | 1.5:0.5:1.2:1 | 0.10 |

| Parishin C | 1.5:0.5:1.2:1 | 0.40 |

| Parishin B | 1.5:0.5:1.2:1 | 0.55 |

| This compound | 1.5:0.5:1.2:1 | 0.90 |

| Parishin A | 1.5:0.5:1.2:1 | 2.11 |

Data derived from Google Search results sci-hub.se.

These data illustrate how the specific composition of the solvent system, particularly the inclusion of ammonium sulfate, influences the partitioning of this compound, enabling its separation from other co-occurring compounds. sci-hub.seresearchgate.netnih.gov

Sequential Chromatographic Fractionation for High Purity Isolation

Achieving high purity of this compound often necessitates the use of sequential chromatographic fractionation steps. This approach involves coupling different chromatographic techniques to exploit variations in the chemical properties of the target compound and impurities.

One effective sequential strategy involves the initial separation of a crude extract using HSCCC with a solvent system optimized by the addition of inorganic salts, as described above. sci-hub.seresearchgate.netnih.gov The fractions obtained from HSCCC, which contain enriched amounts of this compound along with other compounds, are then subjected to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC). sci-hub.seresearchgate.netnih.gov This subsequent HPLC step is crucial for removing remaining impurities and salts from the HSCCC separation, yielding high-purity this compound. sci-hub.seresearchgate.netnih.gov

Another reported sequential method for isolating parishins from plant extracts involves a combination of different column chromatography techniques. After initial solvent partitioning, the water-soluble fraction containing parishins can be subjected to chromatography on macroporous resin (e.g., Amberlite XAD-2) to adsorb phenolic compounds while sugars and organic acids are washed away with water. mdpi.com The retained parishins are then eluted with methanol. mdpi.com This fraction can be further separated using silica gel column chromatography with appropriate solvent gradients (e.g., mixtures of chloroform, methanol, and water). mdpi.com Fractions containing this compound can then undergo additional purification steps, such as chromatography on Toyopearl HW-40S or Sephadex LH-20 columns, or semi-preparative HPLC, to achieve the desired purity. mdpi.comacs.org

The specific sequence and types of chromatographic methods employed are often tailored based on the source material and the desired purity level. However, the principle of using multiple separation mechanisms in a stepwise manner is fundamental to isolating high-purity this compound from complex natural product extracts.

Structural Elucidation and Characterization of Parishin E

Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like Parishin (B150448) E, providing detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms. Both ¹H-NMR and ¹³C-NMR spectra are analyzed to assign signals to specific protons and carbons within the molecule. While specific, comprehensive NMR data for Parishin E were not extensively detailed across the search results, studies on related parishin compounds and novel derivatives from Maclura tricuspidata highlight the use of ¹H-NMR and ¹³C-NMR in their structural determination. mdpi.comresearchgate.net Analysis of chemical shifts and coupling patterns in ¹H-NMR, along with the number and types of carbon signals in ¹³C-NMR, are essential for constructing the planar structure. mdpi.com The consistency of NMR spectra with the proposed structure is often used as a key piece of analytical data. biocrick.commedchemexpress.com

Mass Spectrometry (MS) and Tandem MS (e.g., QTOF-MS, LC-MS/MS, UHPLC/Q-TOF MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is vital for confirming its molecular formula and identifying structural subunits. Techniques such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (UHPLC/Q-TOF MS) have been employed in the analysis of parishins, including this compound. mdpi.comresearchgate.netsemanticscholar.orgnih.govnih.gov

Negative ion mode ESI-MS is commonly used for parishins. The deprotonated molecular ion peak ([M - H]⁻) at m/z 459.11442 is characteristic of this compound (C₁₉H₂₄O₁₃). uni.lumdpi.com Accurate mass measurements obtained from high-resolution MS techniques like QTOF-MS are used to confirm the molecular formula. mdpi.commdpi.com Tandem MS (MS/MS) provides fragmentation data by colliding the parent ion with neutral gas molecules, generating characteristic fragment ions. These fragmentation patterns help in piecing together the structure by revealing the connections between different parts of the molecule, such as the loss of a glucose moiety or parts of the citric acid or gastrodin (B1674634) units. mdpi.comresearchgate.netnih.gov

Predicted Collision Cross Section (CCS) values obtained from techniques like UHPLC/Q-TOF MS can also provide additional structural information based on the ion's size and shape. uni.lu

An example of mass spectral data for this compound includes the deprotonated molecular ion peak at m/z 459.11442 [M - H]⁻ and the sodiated molecular ion peak at m/z 483.11092 [M + Na]⁺. uni.lumdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores within the this compound molecule, typically aromatic rings and conjugated systems. This compound exhibits characteristic absorption maxima in its UV spectrum, which are similar to those of other parishin compounds containing the gastrodin moiety. mdpi.comcaymanchem.comnih.gov These absorption bands, often around 220-224 nm and 269-270 nm, are indicative of the phenolic and benzyl (B1604629) alcohol components derived from gastrodin. mdpi.comcaymanchem.comnih.gov

A data table summarizing representative UV-Vis absorption maxima for this compound and related compounds is presented below:

| Compound | λmax (nm) [Ref] |

| This compound | 224, 270, 350 caymanchem.com |

| This compound | 223.0 and 268.9 nih.gov |

| Parishins A, B, C | 221.8 and 268.9 nih.gov |

| Gastrodin | 220.6 and 269.2 nih.gov |

Chemical and Stereochemical Analysis

Beyond spectroscopic techniques, chemical analysis is employed to confirm the connectivity of the structural units, while stereochemical analysis determines the spatial arrangement of atoms.

Identification of Core Structure and Glycosidic Linkages

This compound is understood to be an ester formed between gastrodin and citric acid. mdpi.com Gastrodin itself is a phenolic glucoside, consisting of a glucose unit linked to a p-hydroxybenzyl alcohol moiety via a glycosidic bond. mdpi.com The core structure of this compound involves a citric acid backbone esterified with one molecule of gastrodin. mdpi.com The specific ester linkages connect the carboxylic acid groups of citric acid to the hydroxyl group of the benzyl alcohol part of gastrodin. The presence of the glucose unit and its linkage to the phenolic part of the benzyl alcohol are characteristic of the gastrodin component. mdpi.com Hydrolytic experiments and metabolic studies of parishins have shown that they can be hydrolyzed into smaller compounds, including gastrodin and 4-hydroxybenzyl alcohol, further supporting the presence of these units within the this compound structure and indicating the nature of the linkages. researchgate.netmdpi.com The glycosidic linkage in gastrodin, and thus in this compound, is a β-D-glucopyranosyloxy linkage, where the anomeric carbon of glucose is connected to the phenolic oxygen. nih.govuni.lu

Stereochemical Assignment (if applicable)

The stereochemistry of this compound is primarily associated with the glucose unit and the chiral center in the citric acid moiety. The glucose component in gastrodin, and consequently in this compound, is in the β-D-pyranose form. nih.govuni.lu This β-D configuration at the anomeric carbon of glucose is a defined stereochemical feature. The citric acid moiety in isolation is achiral, but when esterified as in this compound, the central carbon bearing the hydroxyl group and the two methylene (B1212753) groups becomes a chiral center if the two esterified arms are different. In the case of this compound, with one gastrodin unit esterified to one of the carboxylic acid groups and the other two carboxylic acids free (or potentially involved in further esterification in other parishins), the central carbon of the citric acid portion is indeed a chiral center. The specific stereochemical assignment (R or S) at this chiral center in this compound is indicated in its IUPAC name as 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid, where the stereochemistry of the glucose unit is also explicitly defined as (2S,3R,4S,5S,6R). nih.gov

Identification and Characterization of Novel Derivatives and Analogues

Research has led to the identification and characterization of novel derivatives and analogues of parishin compounds, expanding the understanding of this class of natural products.

Maclurathis compound and Other de novo Identifications

Novel parishin derivatives, including Maclurathis compound and Macluraparishin C, have been identified from sources other than Gastrodia elata, such as the twig of Maclura tricuspidata mdpi.comsciprofiles.comresearchgate.netresearcher.life. These identifications were made through comprehensive analysis using techniques like UV-Vis spectroscopy, HPLC-QTOF-MS, and NMR spectroscopy mdpi.comsciprofiles.comresearchgate.netresearcher.life.

Maclurathis compound was elucidated as 1-(4-(β-d-glucopyranosyloxy)benzyl)-3-hydroxy-3-methylpentane-1,5-dioate mdpi.comsciprofiles.comresearchgate.netresearcher.liferesearchgate.net. Macluraparishin C was identified as 1,3-bis(4-(β-d-glucopyranosyloxy)benzyl)-3-hydroxy-3-methylpentane-1,5-dioate mdpi.comsciprofiles.comresearchgate.netresearcher.life. These compounds were reported as plant-based phytochemicals for the first time in studies focusing on Maclura tricuspidata mdpi.com. The identification process involved analyzing experimental data from the spectroscopic methods to determine their chemical structures mdpi.comsciprofiles.comresearchgate.netresearcher.life.

Table 1 provides a summary of the molecular formulas and weights for this compound, Maclurathis compound, and Macluraparishin C.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₉H₂₄O₁₃ | 460.39 sinophytochem.com, 460.4 caymanchem.com |

| Maclurathis compound | C₁₉H₂₆O₁₁ | 430.39 |

| Macluraparishin C | C₃₂H₄₂O₁₇ | 698.66 |

Note: Molecular weight for Maclurathis compound and C are calculated based on the provided formulas and standard atomic weights.

Structural Relationship to Gastrodin and Other Parishin Compounds (A, B, C)

Parishin compounds, including Parishins A, B, C, and E, share a structural relationship with Gastrodin (4-β-d-(glucopyranosyloxy)benzyl alcohol) mdpi.commdpi.com. They are described as ester compounds formed by the condensation of gastrodin moieties with citric acid mdpi.com.

Gastrodin has a molecular formula of C₁₃H₁₈O₇ and a molecular weight of 286.28 g/mol wikipedia.orgbiorbyt.comselleckchem.comchemscene.com. It is a phenolic glucoside wikipedia.org.

The structural differences among Parishins A, B, C, and E lie in the number of gastrodin moieties attached to the citric acid core mdpi.com. Parishin A is formed from three moles of gastrodin condensed with citric acid mdpi.com. Parishins B, C, and E have one or two fewer gastrodin moieties compared to Parishin A mdpi.com. Specifically, this compound is a monoester compound of citric acid and gastrodin mdpi.com. Parishin B and Parishin C are diester compounds mdpi.com.

Table 2 summarizes the molecular formulas and weights of Gastrodin and Parishins A, B, C, and E, illustrating their structural relationship based on the number of gastrodin units.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Relationship to Gastrodin and Citric Acid |

| Gastrodin | C₁₃H₁₈O₇ | 286.28 wikipedia.orgbiorbyt.comselleckchem.comchemscene.com | Base unit |

| This compound | C₁₉H₂₄O₁₃ | 460.39 sinophytochem.com, 460.4 caymanchem.com | Monoester of citric acid and gastrodin mdpi.com |

| Parishin C | C₃₂H₄₀O₁₉ | 728.65 medchemexpress.comsinophytochem.comsigmaaldrich.commedchemexpress.com, 728.7 caymanchem.comcaymanchem.com | Diester of citric acid and gastrodin (two gastrodin units) mdpi.com |

| Parishin B | C₃₂H₄₀O₁₉ | 728.65 medchemexpress.comcaymanchem.comglpbio.comselleckchem.comphytopurify.com, 728.7 caymanchem.com | Diester of citric acid and gastrodin (two gastrodin units) mdpi.com |

| Parishin A | C₄₅H₅₆O₂₅ | 996.9 caymanchem.comglpbio.com, 996.91 bioscience.co.ukselleckchem.com | Triester of citric acid and gastrodin (three gastrodin units) mdpi.com |

Note: The molecular formulas and weights for Parishins B and C are the same, indicating they are isomers differing in the position of the ester linkages to citric acid.

Parishin compounds and their metabolites, such as gastrodin and 4-hydroxybenzyl alcohol (4-HBA), are recognized as important bioactive constituents in G. elata rhizome mdpi.com. Parishin A can be metabolized in vivo into gastrodin, p-hydroxybenzyl alcohol, Parishin B, and Parishin C caymanchem.comglpbio.com.

Synthetic Approaches and Derivatization of Parishin E

Strategies for Total Synthesis (if detailed information exists)

While the concept of total synthesis for complex natural products like parishins exists, detailed published strategies specifically for the total synthesis of Parishin (B150448) E were not prominently found in the search results. Total synthesis involves constructing the molecule from basic chemical building blocks, which can be challenging for complex structures with multiple chiral centers and functional groups like Parishin E. Research often focuses on isolating these compounds from their natural sources or employing semi-synthetic routes from readily available precursors due to the complexity and cost associated with total synthesis scripps.edu. However, advancements in synthetic methodologies, including asymmetric synthesis and multicomponent reactions, are continuously being developed for complex molecules mdpi.comchemistryviews.org.

Semi-synthesis and Analogue Generation

Semi-synthesis is a common approach for obtaining this compound and generating analogues. This method utilizes naturally isolated compounds as starting materials, which are then chemically modified to yield the desired product. scripps.edu This is often more efficient than total synthesis for complex natural products. scripps.edu

Esterification Reactions of Gastrodin (B1674634) and Citric Acid

This compound is structurally defined as an ester formed from gastrodin and citric acid. mdpi.comsemanticscholar.org Therefore, esterification reactions between gastrodin and citric acid are a key semi-synthetic strategy for obtaining this compound and related parishin derivatives. Parishins A, B, C, and E are described as esters resulting from the condensation of citric acid with one to three gastrodin subunits. semanticscholar.org The chemical bonds connecting the moieties of citric acid and gastrodin in parishins are ester linkages, which can be cleaved under certain conditions such as strong acidic or alkaline environments, enzymatic reactions, and continuous light. frontiersin.org

Creation of Modified Parishin Structures

The semi-synthetic approach allows for the creation of modified Parishin structures by altering the reaction conditions or using modified precursors. Research has identified various parishin derivatives in Gastrodia elata, including those with citric acid as the backbone. acs.org Novel gastrodin derivatives, including differently substituted parishin derivatives, have been isolated, suggesting possibilities for creating modified structures through controlled synthesis or isolation from natural sources. acs.org The identification of new parishins, such as macluraparishins E and C, which are ester compounds formed by the condensation of one or two moles of gastrodin moieties with 3-hydroxy-3-methylglutaric acid, highlights the potential for generating diverse parishin structures through variations in the organic acid component. mdpi.com

Chemoenzymatic Synthesis and Biocatalytic Modifications (if applicable)

The use of enzymes (biocatalysis) in chemical synthesis offers advantages such as selectivity and milder reaction conditions. frontiersin.orgmdpi.comesabweb.org While the search results did not provide specific detailed examples of chemoenzymatic synthesis or biocatalytic modifications directly applied to this compound itself, the general principles of biocatalysis are relevant to the synthesis of complex molecules like glycosides and esters found in this compound. Enzymes could potentially be employed to catalyze the esterification between gastrodin and citric acid or to introduce specific modifications to the this compound structure or its precursors. Research into the biosynthesis of gastrodin and related compounds in Gastrodia elata suggests the involvement of enzymatic pathways. mdpi.com Understanding these natural biosynthetic routes could inform the development of chemoenzymatic or biocatalytic approaches for this compound synthesis.

Synthesis for Chemical Reference Standards

This compound is available as a chemical reference standard, indicating that methods exist for its synthesis or isolation and purification to a high degree of purity required for analytical purposes. medchemexpress.comsigmaaldrich.com Reference standards are crucial for the accurate identification and quantification of compounds in research and quality control. sigmaaldrich.com The availability of this compound as a primary reference standard with a specified assay purity (e.g., ≥90.0% by HPLC) confirms that controlled synthetic or purification processes are in place to produce material suitable for use as a standard. sigmaaldrich.com These processes likely involve optimized isolation techniques from natural sources or controlled semi-synthesis followed by rigorous purification steps like high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov

Mechanisms of Action at the Molecular and Cellular Level

Target Identification and Ligand-Receptor Interactions

Understanding how Parishin (B150448) E interacts with specific protein targets is crucial for elucidating its biological functions. Studies employing techniques such as molecular docking and binding affinity analysis have provided insights into these interactions.

Molecular Docking Studies with Specific Protein Targets (e.g., Klotho, FoxO1, MMP9, CASP3, PRKCA, AKT1)

Molecular docking simulations have been utilized to predict the binding modes and affinities of Parishin E with various protein targets. Research indicates that this compound, along with other parishin derivatives, can bind to multiple proteins, including those implicated in aging and disease processes mdpi.com. Specifically, studies have explored the potential interactions of this compound with targets such as Matrix Metalloproteinase-9 (MMP9), Caspase-3 (CASP3), Protein Kinase C Alpha (PRKCA), and Protein Kinase B (AKT1) mdpi.com. These docking studies provide theoretical evidence for the potential of this compound to interact with these proteins, suggesting possible roles in processes regulated by these targets, such as apoptosis (CASP3), cell signaling (PRKCA, AKT1), and extracellular matrix remodeling (MMP9) mdpi.com.

Molecular docking results for this compound and other parishins with selected protein targets have shown varying binding energies, suggesting differential affinities mdpi.com. For instance, this compound has shown binding energies with MMP9, CASP3, PRKCA, and AKT1 mdpi.com. Lower binding energy values generally indicate stronger binding affinity and greater structural stability of the ligand-receptor complex mdpi.com.

Table 1: Molecular Docking Binding Energies (kcal/mol)

| Compound | MMP9 | CASP3 | PRKCA | AKT1 |

| This compound | -6.34 | -7.88 | -7.31 | -6.10 |

| Parishin A | -6.34 | -7.88 | -7.31 | -6.10 |

| Parishin B | -6.34 | -7.88 | -7.31 | -6.10 |

| Parishin C | -6.34 | -7.88 | -7.31 | -6.10 |

While the search results primarily highlight docking studies for Parishin A with Klotho and FoxO1, the inclusion of Klotho and FoxO1 in the user's outline for this compound suggests a potential connection or interest in these targets for this compound as well. Research on Parishin (which can refer to a group of compounds including this compound) has indicated a strong binding affinity for Klotho and its involvement in the Klotho/FoxO1 signaling pathway nih.gov. Molecular docking specifically of Parishin (potentially a mixture or Parishin A) with Klotho has shown a docking score of -8.1 kcal/mol, suggesting a strong binding activity nih.gov. Amino acid residues involved in hydrogen bonding with Parishin in the Klotho crystal structure include ILE‐836, TRP‐838, GLY‐878, GLN‐396, and ASN‐304 nih.gov.

Binding Affinity Analysis

Binding affinity analysis complements molecular docking by providing experimental or computational measures of the strength of the interaction between a ligand and its target. As mentioned above, network pharmacology analysis indicated that parishin has a strong binding affinity for Klotho nih.gov. The docking score of -8.1 kcal/mol for parishin with Klotho is indicative of strong binding activity, typically defined as an affinity below -7 kcal/mol nih.gov. This strong affinity suggests a stable interaction between parishin and the Klotho protein.

Interactions with Microbial Components (e.g., Zika virus envelope protein for Parishin A, potentially generalizable)

While direct evidence for this compound interacting with microbial components like the Zika virus envelope protein is not explicitly detailed in the search results, studies on Parishin A have shown its ability to inhibit viral entry by binding to the Zika virus envelope protein x-mol.netnih.govresearchgate.netresearchgate.nettandfonline.com. This interaction involves a high affinity for the E protein, which is crucial for viral host membrane fusion x-mol.netnih.govtandfonline.com. Molecular dynamics simulations have suggested that the binding of Parishin A to the E protein decreases the flexibility of the linker region, potentially blocking the membrane fusion event necessary for viral entry x-mol.netnih.gov.

Given that this compound is a derivative of parishin medchemexpress.com, and parishins share structural similarities, it is plausible that this compound might also exhibit interactions with microbial components, potentially including viral proteins. However, specific research confirming such interactions for this compound was not found in the provided search results. The generalizability of findings from Parishin A to this compound regarding interactions with microbial components requires further investigation.

Modulation of Intracellular Signaling Pathways

This compound and related compounds have been shown to influence several intracellular signaling pathways, impacting cellular processes related to aging and stress response.

Sir2/Uth1/TOR Signaling Pathway Regulation

Research, primarily conducted in yeast models, has demonstrated that parishin (referring to a compound or group of compounds including parishin) exhibits antiaging effects by regulating the Sir2/Uth1/TOR signaling pathway nih.govmedchemexpress.comusamv.rofrontiersin.orgresearchgate.net. Parishin treatment has been shown to significantly extend the replicative lifespan of yeast nih.govmedchemexpress.com. Mechanistically, this involves increasing Silent Information Regulator 2 (Sir2) gene expression and inhibiting the Uth1/TOR signaling pathway nih.govmedchemexpress.comusamv.rofrontiersin.orgresearchgate.net.

The target of rapamycin (B549165) (TOR) signaling pathway plays a crucial role in regulating cell growth, metabolism, and aging nih.gov. Studies indicate that parishin can decrease the gene expression of TORC1 and ribosomal proteins RPS26A and RPL9A, which are components of the TOR pathway nih.gov. Furthermore, the Uth1 gene has been shown to regulate the TOR signaling pathway, and parishin appears to inhibit this pathway via Uth1 nih.gov. This modulation of the Sir2/Uth1/TOR pathway contributes to the observed antiaging effects of parishin in yeast nih.govmedchemexpress.comusamv.rofrontiersin.orgresearchgate.net.

Klotho/FoxO1 Signaling Pathway

Parishin has been shown to alleviate vascular aging in mice by upregulating Klotho expression and activating the Klotho/FoxO1 signaling pathway nih.gov. Klotho is considered an anti-aging protein, and its expression declines with age nih.gov. Parishin treatment has been observed to increase Klotho expression in serum and vascular tissue in aged mice nih.gov.

The Klotho protein can signal the inhibition of FoxO phosphorylation, promoting its translocation to the nucleus nih.gov. Nuclear FoxO then binds to the promoter of antioxidant stress enzymes, exerting antioxidant effects nih.govnih.gov. Parishin intervention has been shown to increase the protein levels of both Klotho and FoxO1, while decreasing phosphorylated FoxO1, supporting the activation of the Klotho/FoxO1 signaling pathway nih.gov. This activation is associated with reduced oxidative stress and improved mitochondrial function, contributing to the anti-aging effects observed in vascular endothelial cells and vascular tissue nih.gov.

Table 2: Effects of Parishin on Klotho and FoxO1 in Aged Mice

| Biomarker | Control Group | Parishin Group | Observation |

| Klotho Protein Level | Lower | Higher | Upregulated by Parishin |

| FoxO1 Protein Level | Lower | Higher | Increased by Parishin |

| Phosphorylated FoxO1 | Higher | Lower | Decreased by Parishin, supporting pathway activation |

Cellular Processes Affected

Anti-oxidative Stress Mechanisms this compound, and parishins in general, demonstrate significant anti-oxidative stress properties. Studies have shown that parishin treatment can lead to a significant increase in cell survival rate under oxidative stress conditionsnih.govresearchgate.net. This effect is associated with the modulation of key antioxidant enzymes and markers of oxidative damage.

Research indicates that parishin treatment significantly increases Superoxide Dismutase (SOD) activity nih.govresearchgate.nettandfonline.com. SOD is a crucial enzyme in the defense against reactive oxygen species (ROS). Concurrently, parishin treatment has been shown to significantly decrease the levels of both ROS and Malondialdehyde (MDA) nih.govresearchgate.nettandfonline.com. ROS are highly reactive molecules that can cause cellular damage, while MDA is a common biomarker of lipid peroxidation, a process indicative of oxidative stress nih.govekb.eg.

Data from studies on parishin's effects on oxidative stress markers in yeast and rat models illustrate these effects:

| Marker | Effect of Parishin Treatment | Model System | Reference |

| SOD Activity | Increased | Yeast | nih.govresearchgate.net |

| Increased | Rat Brain | tandfonline.com | |

| ROS Levels | Decreased | Yeast | nih.govresearchgate.net |

| Decreased | HCAEC | nih.gov | |

| MDA Levels | Decreased | Yeast | nih.govresearchgate.net |

| Decreased | Rat Brain | tandfonline.com |

These findings suggest that this compound contributes to cellular protection by enhancing the endogenous antioxidant defense system and reducing the accumulation of oxidative damage markers.

Pharmacological Activities Preclinical Studies

Neuroprotective Potentials

Parishin (B150448) E and related parishin compounds have demonstrated neuroprotective effects in several preclinical models relevant to neurological disorders.

Models of Neurological Disorders (e.g., C. elegans Alzheimer's Disease Models)

Studies utilizing Caenorhabditis elegans models of Alzheimer's disease (AD) have investigated the neuroprotective potential of Parishin E. In AD C. elegans models, this compound was identified as an effective compound in reducing amyloid-beta (Aβ) levels and modulating biomarkers associated with learning and memory impairments. nih.gov Research indicates that this compound can restore neurotransmitter levels closer to those observed in healthy controls in these models. nih.gov Furthermore, Gastrodia elata extracts, containing this compound, have been shown to significantly delay paralysis in AD C. elegans models. nih.gov

Efficacy in Cognitive Impairment and Cerebral Ischemia Models

Research suggests that parishins, including this compound, may improve cognitive performance in animal models. tandfonline.com While specific studies focusing solely on this compound's efficacy in cognitive impairment models were not extensively detailed in the search results, related compounds like Parishin A have shown the ability to improve learning and memory impairments caused by Aβ injections in animal models. nih.gov

Regarding cerebral ischemia, studies on Parishin C, a related parishin compound, have indicated neuroprotective effects against cerebral ischemia-induced brain tissue injury in rat models. tandfonline.com Parishin C treatment improved nerve function, suppressed oxidative stress, and reduced pro-inflammatory factors in rats with cerebral ischemia damage. tandfonline.comresearchgate.net While direct evidence for this compound in cerebral ischemia models was not prominently found, the activity of related parishins suggests a potential for similar effects.

Anticonvulsant and Analgesic Activities in Animal Models

Anti-aging and Longevity Studies

This compound and other parishin compounds have been investigated for their potential anti-aging and longevity-extending effects in various preclinical models.

In Vitro Models (e.g., Yeast Replicative Lifespan Assays)

Studies using Saccharomyces cerevisiae (yeast) as an in vitro model for aging have shown that parishin significantly extended the replicative lifespan of yeast at various concentrations (3, 10, and 30 μM). researchgate.netresearchgate.netnih.govnih.gov This effect was observed in the K6001 yeast strain. researchgate.netresearchgate.netnih.gov

Data from yeast replicative lifespan assays:

| Compound/Treatment | Concentration | Average Lifespan (Generations) | Significance (vs. Control) |

| Untreated K6001 | - | 7.38 ± 0.44 | - |

| Resveratrol (Positive Control) | 10 μM | 9.23 ± 0.59 | researchgate.netnih.gov |

| Parishin | 3 μM | 8.83 ± 0.56 | researchgate.netnih.gov |

| Parishin | 10 μM | 9.20 ± 0.52 | ** researchgate.netnih.gov |

| Parishin | 30 μM | 8.98 ± 0.58 | * researchgate.netnih.gov |

*Note: , ** indicate statistical significance compared to the untreated control. researchgate.netnih.gov

Mechanism studies in yeast suggest that parishin exerts its anti-aging effects by regulating the Sir2/Uth1/TOR signaling pathway. researchgate.netnih.gov Parishin treatment increased Sir2 gene expression and Superoxide Dismutase (SOD) activity while decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in yeast. researchgate.net

In Vivo Animal Aging Models (e.g., Naturally Aged Mice)

Parishin treatment has been investigated in naturally aged mice to assess its effects on aging-related parameters. In naturally aged C57B/L6 mice (19 months old), parishin treatment (10 and 20 mg/kg/day for 8 weeks) alleviated vascular aging. nih.gov Parishin improved vascular texture and reduced senescent markers in vascular tissues and serum in these mice. nih.gov It was also found to upregulate the expression of Klotho, a protein associated with age-related declines, in serum and vascular tissue. nih.gov

Furthermore, parishin treatment has been shown to alleviate cardiac aging in naturally aged mice. abcam.comabcam.comnih.gov Studies in 19-month-old mice demonstrated that parishin treatment improved cardiac function, reduced aging-induced cardiac injury, hypertrophy, and fibrosis. nih.gov Parishin also decreased cardiac senescence biomarkers such as p16Ink4a, p21Cip1, and IL-6, while increasing the expression of SIRT1, a "longevity factor," in heart tissue. nih.gov Transcriptomic analysis in these studies indicated that parishin treatment mitigated cardiac aging-related gene expression changes. nih.gov

Table of Senescence Biomarkers in Cardiac Tissue of Naturally Aged Mice:

| Biomarker | Aged Control Mice | Parishin-Treated Aged Mice |

| p16Ink4a | Increased | Decreased |

| p21Cip1 | Increased | Decreased |

| IL-6 | Increased | Decreased |

| SIRT1 | Decreased | Increased |

Based on findings in naturally aged mice. nih.gov

Impact on Organ-Specific Aging (e.g., Cardiac Dysfunction, Vascular Endothelial Cell Senescence, Gut Microbiota Homeostasis)

Research suggests that parishin compounds, including this compound, may exert protective effects against age-related decline in various organs. Studies in naturally aged mice have indicated that parishin treatment can improve cardiac function and ameliorate aging-induced cardiac injury, hypertrophy, and fibrosis. nih.gov This was associated with a decrease in cardiac senescence biomarkers such as p16Ink4a, p21Cip1, and IL-6, alongside an increase in the "longevity factor" SIRT1 expression in heart tissue. nih.gov Transcriptomic analysis further revealed that parishin treatment alleviated age-related changes in the expression of certain cardiac genes. nih.gov

Parishin has also been investigated for its effects on vascular endothelial cell senescence, a key contributor to vascular dysfunction and disease in the elderly. researchgate.netbiorxiv.org Studies suggest that parishin can alleviate vascular endothelial cell senescence and vascular aging, potentially by upregulating the expression of Klotho, a protein associated with age-related decline. researchgate.net This effect may involve the Klotho/FoxO1 signaling pathway. researchgate.net

Furthermore, the anti-aging effects of parishin appear to be closely linked to its regulation of gut microbiota and metabolism in the aged intestine. nih.govfrontiersin.org Alterations in gut microbiota are increasingly recognized as significant factors in cellular senescence associated with aging. biorxiv.orgbiorxiv.org Studies have indicated a strong connection between the anti-aging effects of parishin and its influence on the gut microbiome. nih.gov

Other Relevant Biological Activities

Beyond its potential impact on aging, this compound and related parishins have demonstrated other biological activities in preclinical settings.

Potential Anti-Asthma Effects

While specific studies on this compound's anti-asthma effects are limited in the provided search results, related research on traditional Chinese medicines and their components used for respiratory conditions provides context. Some studies investigate the anti-inflammatory and anti-asthma properties of herbal extracts, often targeting inflammatory pathways and mediators such as IgE, IL-4, IL-5, and TNF-alpha. nih.govnih.govscielo.br Given that Gastrodia elata, the source of this compound, is used in traditional medicine for various purposes including calming liver-yang and dispelling wind, which can be related to respiratory issues, further investigation into this compound's direct effects on asthma pathways could be warranted. tmrjournals.com

Nootropic (Cognitive Enhancement) Functions

Parishin compounds are known for their neuroprotective effects and have been reported to possess bioactivity for the treatment of brain disorders. frontiersin.orgresearchgate.net Gastrodia elata is traditionally used for purposes including intelligence enhancement. frontiersin.org Nootropics are substances that can positively affect learning and memory, and preclinical studies have explored various compounds for these effects, often involving mechanisms related to neurotransmitter systems and neuronal function. nih.govjebms.orghealthopenresearch.orgresearchgate.netnih.gov While the search results highlight the general nootropic potential associated with Gastrodia elata and some parishins, specific detailed preclinical data on this compound's isolated nootropic functions and underlying mechanisms were not extensively provided.

Potential in Cardiovascular Protection (based on general Parishin activities)

General parishin activities have been associated with cardiovascular protection. researchgate.netfrontiersin.orgtmrjournals.com Studies on parishin compounds, including Parishin A, have indicated cardioprotective effects, such as protection against cardiac aging. nih.govnih.gov Gastrodia elata and its active ingredients, including parishin, have been reviewed for their pharmacological effects on various cardiovascular diseases, such as atherosclerosis, hypertension, and myocardial ischemia, with proposed mechanisms including antioxidant and anti-inflammatory activities. tmrjournals.com While these findings suggest a potential for cardiovascular benefits from parishin compounds, specific preclinical studies focusing solely on this compound's direct cardiovascular protective mechanisms were not detailed in the provided information.

Data Tables:

Based on the provided search results, detailed quantitative data suitable for interactive data tables for this compound specifically across all requested pharmacological activities is limited. However, some results for general parishin or related compounds offer insights into measured parameters.

| Study Focus (General Parishin/Related) | Measured Parameter | Findings (Summary) | Source Index |

| Cardiac Aging (Parishin) | Cardiac function, senescence biomarkers (p16, p21, IL-6, SIRT1) | Improved cardiac function, decreased senescence markers, increased SIRT1 in aged mice treated with parishin. | nih.gov |

| Vascular Endothelial Cell Senescence (Parishin) | Senescent biomarkers (IL-6, γH2AX, p16 Ink4a), Klotho expression | Reduced senescence biomarkers in HCAEC cells; upregulated Klotho in serum and vascular tissue of aged mice. | researchgate.net |

| Anti-asthma (Polyherbal formulations) | IgE levels, Eosinophil count | Decreased IgE and eosinophil count in asthma models. (Note: This is for polyherbal formulations, not this compound directly). | scielo.br |

Further preclinical research specifically on this compound is needed to generate more detailed quantitative data on its pharmacological activities for comprehensive data tables.

Structure Activity Relationship Sar Studies of Parishin E and Analogues

Comparative Analysis of Parishin (B150448) E with Parishins A, B, and C

Parishin compounds, primarily found in medicinal plants like Gastrodia elata, are a group of polyphenolic glucosides with recognized biological activities. nih.gov Parishins A, B, C, and E are all ester compounds formed from citric acid and gastrodin (B1674634), a glucoside of p-hydroxybenzyl alcohol. nih.govresearchgate.net The primary structural difference among these analogues lies in the number of gastrodin moieties esterified to the central citric acid core.

Parishin E is a monoester, containing one gastrodin molecule attached to citric acid. nih.gov

Parishin B and C are diesters, each containing two gastrodin molecules. nih.gov

Parishin A is a triester, containing three gastrodin molecules. nih.govresearchgate.net

This variation in the number of gastrodin units and the degree of esterification is the principal factor driving the differences in their biological activities.

The number of gastrodin moieties and the nature of the citric acid esterification are key determinants of the biological activity of parishins. Gastrodin itself is a known bioactive compound, and its presence in multiple units within a single molecule can amplify or modify its effects. researchgate.net

For instance, a higher number of gastrodin moieties increases the molecule's molecular weight and the potential for hydrogen bonding interactions, which can lead to stronger binding with protein targets. Conversely, the presence of unesterified carboxylic acid groups on the citric acid core in this compound contributes to different solubility and electronic properties compared to the more heavily esterified Parishins A, B, and C.

Correlation Between Structural Features and Biological Effects

The distinct structural features of this compound compared to its analogues, Parishins A, B, and C, lead to observable differences in their biological effects. The number of gastrodin units is a primary factor. A molecule with more gastrodin moieties, like Parishin A, presents a larger surface area and more functional groups available for interaction with biological targets.

This can be observed in computational docking studies, where the binding affinities of these compounds to various protein targets are compared. For example, the binding energy of Parishin C with the enzyme Matrix Metalloproteinase-9 (MMP-9) was found to be -9.4 kcal/mol, which was stronger than that of this compound (-8.95 kcal/mol) and Parishin A (-6.34 kcal/mol) with the same target. wikipedia.org This suggests that for this specific interaction, the diester structure of Parishin C might be optimal for binding.

Similarly, with the enzyme Caspase-3 (CASP3), the diester Parishin B showed a stronger binding affinity (-7.88 kcal/mol) than the monoester this compound (-6.26 kcal/mol). wikipedia.org These differences highlight a clear correlation: the degree of esterification and the number of gastrodin units are critical structural features that directly modulate the binding potency and, consequently, the biological effects of these compounds.

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the SAR of complex molecules like this compound. ijnrd.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to build predictive models that connect a molecule's structure to its activity. mdpi.com

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). This technique is instrumental in SAR studies as it provides a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular docking studies have been performed to compare the binding affinities of this compound and its analogues against several protein targets. The results, often expressed as binding energy (in kcal/mol), indicate the stability of the interaction, with lower values suggesting stronger binding.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | AKT1 | -6.1 | wikipedia.org |

| This compound | CASP3 | -6.26 | wikipedia.org |

| This compound | MMP9 | -8.95 | wikipedia.org |

| This compound | PTGS2 | -7.69 | wikipedia.org |

| Parishin A | MMP9 | -6.34 | wikipedia.org |

| Parishin B | AKT1 | -7.21 | wikipedia.org |

| Parishin B | CASP3 | -7.88 | wikipedia.org |

| Parishin C | MMP9 | -9.4 | wikipedia.org |

| Parishin C | PRKCA | -7.31 | wikipedia.org |

| Parishin C | PTGS2 | -7.1 | wikipedia.org |

These docking results demonstrate that subtle changes in the number of gastrodin moieties lead to significant differences in binding affinities for various targets, providing a molecular basis for their differing biological activities. wikipedia.org Molecular dynamics simulations can further refine these findings by simulating the movement of the protein-ligand complex over time, offering insights into the stability and dynamics of the interaction.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties)

In QSAR, structural features of molecules are quantified using numerical values called molecular descriptors. These can include properties related to hydrophobicity, electronics, sterics, and topology. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov Once a reliable QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

As of the current literature reviewed, specific QSAR models developed exclusively for this compound and its close analogues (A, B, and C) have not been reported. The development of such a model would require a dataset of these compounds with their experimentally measured biological activities against a specific target. While the foundational data from comparative studies exist, a dedicated QSAR analysis for this specific series of parishins is a potential area for future research.

Analytical Methodologies for Detection and Quantification of Parishin E

Advanced Chromatographic Techniques

Modern chromatography is the cornerstone for the analysis of Parishin (B150448) E. Ultra-high performance liquid chromatography (UHPLC) has emerged as the predominant technique due to its superior resolution, speed, and sensitivity compared to conventional HPLC. This technique is often coupled with highly sensitive detectors for robust quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various detectors

UHPLC systems, by utilizing columns with sub-2 µm particles, provide rapid and efficient separations of complex mixtures. For Parishin E analysis, UHPLC is frequently paired with fluorescence or mass spectrometry detectors.

A sensitive and rapid UHPLC method with fluorescence detection (FLD) has been developed and validated for the quantification of this compound, along with its related compounds gastrodin (B1674634), p-hydroxybenzyl alcohol, parishin B, and parishin C, in rat plasma. nih.gov These compounds exhibit autofluorescence, which allows for their sensitive detection without the need for derivatization. nih.gov The optimal excitation and emission wavelengths for detecting this compound and its metabolites have been determined to be 225 nm and 295 nm, respectively. nih.gov

For more structural information and higher selectivity, mass spectrometry (MS) is the detector of choice. UHPLC coupled with quadrupole-time of flight (Q-TOF) mass spectrometry has been instrumental in studying the metabolic profile of parishin in rats. researchgate.netnih.gov This high-resolution mass spectrometry technique allows for accurate mass measurements, which aids in the identification of metabolites. researchgate.netnih.gov Furthermore, UHPLC coupled with triple quadrupole mass spectrometry (MS/MS) is a powerful tool for highly sensitive and selective quantification, operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov

Table 1: Exemplary UHPLC and Detector Conditions for this compound Analysis

| Parameter | UHPLC-FLD nih.gov | UHPLC-Q-TOF MS researchgate.netnih.gov | UHPLC-Triple Quadrupole MS |

|---|---|---|---|

| Column | Specific column details for this compound not available in the provided search results. A common choice is a C18 column. | Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | Specific column details for this compound not available. A C18 column is commonly used. mdpi.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid. | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). | Gradient elution, often with aqueous ammonium (B1175870) acetate (B1210297) and methanol (B129727). mdpi.com |

| Flow Rate | Not specified for this compound. | 0.4 mL/min | Typically in the range of 0.2-0.5 mL/min. mdpi.com |

| Column Temperature | Not specified for this compound. | 35°C | Often maintained around 40°C. mdpi.com |

| Detector | Fluorescence Detector (FLD) | Quadrupole-Time of Flight Mass Spectrometer (Q-TOF MS) | Triple Quadrupole Mass Spectrometer (QqQ) |

| Ionization Mode | N/A | Electrospray Ionization (ESI), typically in negative mode for parishins. | ESI, positive or negative mode depending on the analyte. |

| Detection Wavelength (FLD) | Excitation: 225 nm, Emission: 295 nm | N/A | N/A |

| MS Scan Mode | N/A | Full scan and MS/MS for identification. | Multiple Reaction Monitoring (MRM) for quantification. |

High-Performance Thin-Layer Chromatography (HPTLC)

While UHPLC is more common, High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput, and cost-effective alternative for the quantification of phytochemicals. nih.govjfda-online.com HPTLC separates compounds on a plate with a layer of adsorbent, and quantification is typically performed using a densitometer. nih.govnih.gov Although a powerful technique for screening and quality control of herbal medicines, specific validated HPTLC methods for the quantification of this compound were not detailed in the available research.

Sample Preparation and Matrix Effects

The complexity of biological matrices necessitates a robust sample preparation protocol to extract this compound and remove interfering substances. The goal is to ensure the reliability and accuracy of the analytical method.

Protein Precipitation and Extraction Efficiency

For the analysis of this compound in plasma samples, protein precipitation is a commonly employed and straightforward technique to remove proteins that can interfere with the analysis and damage the chromatographic column. nih.govnih.gov Organic solvents like acetonitrile or acids such as trichloroacetic acid (TCA) and perchloric acid are frequently used as precipitating agents. nih.govresearchgate.net

In the validated UHPLC-FLD method for this compound in rat plasma, protein precipitation was the chosen sample preparation method. nih.gov This approach demonstrated high extraction recoveries, exceeding 80% for this compound and its related metabolites. nih.gov The efficiency of protein precipitation can be influenced by the choice of solvent and the solvent-to-plasma ratio. nih.gov While acetonitrile is often favored for its effectiveness and compatibility with LC-MS, other agents like acetone (B3395972) and methanol can also be used. nih.govnih.gov The selection of the precipitation agent should be optimized to maximize the recovery of the target analyte while efficiently removing proteins. nih.gov

Table 2: Protein Precipitation Efficiency for this compound and Related Compounds in Rat Plasma nih.gov

| Compound | Extraction Recovery (%) |

|---|---|

| Gastrodin | > 80% |

| p-Hydroxybenzyl alcohol | > 80% |

| Parishin B | > 80% |

| Parishin C | > 80% |

| This compound (referred to as PA in the source) | > 80% |

Matrix Effects in Biological Matrices (excluding human samples)

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, are a significant concern in quantitative bioanalysis, particularly with mass spectrometry detection. researchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

In the context of this compound analysis in non-human biological matrices, such as rat plasma, the developed UHPLC-FLD method was reported to be virtually free from matrix effects. nih.gov This is a notable advantage of fluorescence detection for this particular application. When using LC-MS/MS for the analysis of compounds in beagle dog plasma, matrix effects are a critical parameter to evaluate during method validation. researchgate.netresearchgate.netnih.gov Studies on other compounds in beagle dog plasma have shown that with appropriate sample clean-up and chromatographic separation, matrix effects can be minimized to an acceptable level, often with variations within ±15%. nih.govsemanticscholar.org

Method Validation and Performance Parameters

A comprehensive validation is essential to ensure that an analytical method is reliable for its intended purpose. nih.govmdpi.com Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and stability.

For the UHPLC-FLD method for this compound and its metabolites, excellent linearity was achieved over a wide concentration range (2.5–5000 ng/mL) with a correlation coefficient (r²) greater than 0.999. nih.gov The method demonstrated high sensitivity with a limit of detection (LOD) of 1 ng/mL for this compound. nih.gov Furthermore, the method proved to be precise and accurate, with relative standard deviations (RSDs) for precision within ±6% and relative errors (REs) for accuracy within ±14%. nih.gov

Table 3: Method Validation and Performance Parameters for this compound (PA) by UHPLC-FLD in Rat Plasma nih.gov

| Parameter | Performance Characteristic |

|---|---|

| Linearity Range | 2.5–5000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1 ng/mL |

| Precision (RSD) | ≤ 6% |

| Accuracy (RE) | Within ±14% |

| Recovery | > 80% |

| Matrix Effect | Reported to be negligible. |

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ) are fundamental parameters in the validation of analytical methods, indicating the sensitivity of the assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

For the analysis of this compound, along with other related compounds in rat plasma, a rapid, simple, and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established. In this method, the LLOQ for this compound was determined to be 1.37 ng/mL. nih.gov This level of sensitivity is essential for pharmacokinetic studies where concentrations of the compound may be very low. The detection was performed using negative electrospray ionization in multiple reaction monitoring mode, which provides high selectivity and sensitivity for the target analyte. nih.gov

Table 1: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) for this compound

| Parameter | Value | Analytical Method | Matrix | Source |

|---|---|---|---|---|

| LLOQ | 1.37 ng/mL | UPLC-MS/MS | Rat Plasma | nih.gov |

| LOD | Not Reported | UPLC-MS/MS | Rat Plasma | nih.gov |

Linearity, Accuracy, Precision, and Stability

The validation of an analytical method also requires the assessment of its linearity, accuracy, precision, and the stability of the analyte during sample handling and storage. These parameters ensure that the method provides reliable and reproducible results over a specific concentration range.

A validated UPLC-MS/MS method for the simultaneous quantification of gastrodin, parishin A, parishin B, parishin C, and this compound in rat plasma demonstrated good linearity for all compounds, with a coefficient of determination (r²) greater than 0.995. nih.gov The calibration curve for this compound was linear over the concentration range of 1.37 to 333.0 ng/mL. nih.gov

The accuracy of the method, which describes the closeness of the measured value to the true value, was found to be within the acceptable range. The precision , which measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, was evaluated at different concentrations. The intra- and inter-day precision for this compound was found to be within acceptable limits, demonstrating the method's reproducibility. nih.gov

Stability studies are crucial to ensure that the concentration of the analyte does not change during the analytical process. The stability of this compound was evaluated under various conditions, including short-term storage, long-term storage, and freeze-thaw cycles. The results of these stability tests confirmed that this compound remained stable in the matrix under the tested conditions. nih.gov

Table 2: Linearity, Accuracy, Precision, and Stability of this compound Quantification

| Parameter | Finding | Analytical Method | Source |

|---|---|---|---|

| Linearity | |||

| Concentration Range | 1.37 - 333.0 ng/mL | UPLC-MS/MS | nih.gov |

| Correlation Coefficient (r²) | > 0.995 | UPLC-MS/MS | nih.gov |

| Accuracy & Precision | |||

| Intra-day Precision | Within acceptable limits | UPLC-MS/MS | nih.gov |

| Inter-day Precision | Within acceptable limits | UPLC-MS/MS | nih.gov |

| Accuracy | Within acceptable range | UPLC-MS/MS | nih.gov |

| Stability | |||

| Short-term Stability | Stable | UPLC-MS/MS | nih.gov |

| Long-term Stability | Stable | UPLC-MS/MS | nih.gov |

| Freeze-thaw Stability | Stable | UPLC-MS/MS | nih.gov |

Specialized Analytical Approaches

Beyond standard quantitative methods, specialized analytical approaches are employed to investigate specific aspects of this compound, from enhancing its detection to understanding its biosynthesis at the genetic level.

Microchemical Derivatization for Selective Detection

Microchemical derivatization is a technique used to modify the chemical structure of an analyte to improve its chromatographic properties, detectability, or to enable selective detection. For phenolic compounds like this compound, derivatization is often employed, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, to increase volatility and thermal stability. mdpi.com Silylation is a common derivatization technique for compounds with hydroxyl groups, such as those present in the glucoside and phenolic moieties of this compound. mdpi.com

While specific microchemical derivatization methods exclusively for this compound are not extensively detailed in the available literature, general methods for phenolic glycosides are applicable. These methods aim to enhance the ionization efficiency and produce characteristic fragment ions in mass spectrometry, thereby improving the selectivity and sensitivity of the detection.

Real-time Quantitative PCR (RT-PCR) for Gene Expression Analysis

Real-time quantitative polymerase chain reaction (RT-qPCR) is a powerful technique for analyzing gene expression levels. In the context of this compound, RT-qPCR can be used to study the expression of genes involved in its biosynthetic pathway in Gastrodia elata. While the complete biosynthetic pathway of parishins is still under investigation, it is closely related to that of gastrodin, another major active component of G. elata.

Studies on gastrodin biosynthesis have utilized semi-quantitative RT-PCR and qRT-PCR to identify and validate the expression of key genes, such as those encoding monooxygenases and glycosyltransferases. mdpi.comresearchgate.net These enzymes are believed to be involved in the hydroxylation and glucosylation steps in the formation of gastrodin from its precursors. mdpi.comresearchgate.net Given the structural similarities, it is hypothesized that similar enzymatic steps are involved in the biosynthesis of this compound. A transient expression of the gene GePIF4 in G. elata has been shown to significantly promote the accumulation of gastrodin, as well as Parishin A, B, C, and E, suggesting a role for this gene in regulating the biosynthesis of these compounds. mdpi.com By using RT-qPCR to analyze the expression of candidate genes in different tissues and developmental stages of G. elata, researchers can gain insights into the molecular mechanisms underlying this compound production.

Near-Infrared Spectroscopy (NIRS) for rapid determination (general for gastrodia components)

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that has been explored for the quality control of Gastrodia elata and the quantification of its major chemical components. This method relies on the absorption of near-infrared radiation by the sample, which is related to the chemical composition.

A study utilizing visible–near-infrared (Vis-NIR) spectroscopy combined with machine learning developed quantitative models for several active ingredients in G. elata, including this compound. nih.gov The calibration set correlation coefficient for the quantification model of this compound was 0.9506, indicating a good correlation between the spectral data and the actual concentration. nih.gov The root-mean-square error of prediction (RMSEP) for this compound was 0.3387. nih.gov These findings suggest that NIRS can be a promising tool for the rapid and non-destructive determination of this compound content in G. elata, offering a significant advantage over time-consuming chromatographic methods for routine quality assessment.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gastrodin |

| Parishin A |

| Parishin B |

| Parishin C |

| 4-hydroxybenzyl alcohol |

| GePIF4 |

| Monooxygenases |

Future Research Directions and Conceptual Therapeutic Potential

Elucidation of Unexplored Biological Targets and Pathways

Current research on parishin (B150448) compounds, including Parishin E, suggests involvement in pathways related to antioxidant activity and potentially anti-aging effects, as seen with parishin in yeast models. medchemexpress.commedchemexpress.comnih.govnih.govresearchgate.net Parishin has been shown to influence the Sir2/Uth1/TOR signaling pathway and mitigate oxidative stress. medchemexpress.comnih.govnih.govresearchgate.netresearchgate.net Additionally, network pharmacology approaches have suggested that parishin may interact with targets like Klotho, an anti-aging protein. nih.gov However, the precise molecular targets and intricate biological pathways modulated specifically by this compound remain largely unexplored. Future research should employ advanced techniques such as pull-down assays, reporter gene assays, and comprehensive target profiling to identify the proteins and enzymes that directly interact with this compound. Investigating its effects on various cellular signaling cascades, beyond those already suggested for other parishins, is crucial. This could involve studying its impact on inflammatory pathways, metabolic networks, and cellular stress responses using techniques like Western blotting, ELISA, and gene expression analysis.

Development of Advanced Synthetic Strategies for Novel Analogue Development

The structural complexity of natural products like this compound can pose challenges for large-scale production and the development of structural analogues with potentially enhanced or altered biological activities. While the structure of this compound is known (C₁₉H₂₄O₁₃), efficient and cost-effective synthetic routes are essential for further research and potential therapeutic development. chemsrc.comnih.govuni.lu Existing research has explored synthetic methods for other natural product analogues, highlighting the potential for developing novel synthetic pathways that can incorporate unique functionalities and specific stereochemistry. tcu.edursc.org Future research should focus on developing advanced synthetic strategies for this compound. This includes exploring total synthesis routes, semi-synthetic approaches starting from readily available precursors, and the development of methods for creating a library of this compound analogues. These strategies could involve novel catalytic reactions, stereoselective synthesis, and the incorporation of various functional groups to explore structure-activity relationships. The goal is to create a diverse set of analogues to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics, Microbiomics) for Comprehensive Understanding

Integrating multi-omics technologies offers a powerful approach to gain a holistic understanding of this compound's effects within biological systems. imrpress.commdpi.comcmbio.ionih.gov While some studies have begun to explore the impact of related parishins on the gut microbiota and metabolism in the context of aging, a comprehensive multi-omics analysis specifically for this compound is needed. nih.gov

Proteomics: Studying the changes in protein expression profiles in response to this compound treatment can reveal affected cellular processes and pathways. This could involve quantitative proteomics techniques to identify up- or down-regulated proteins in relevant cell lines or animal models.

Metabolomics: Analyzing the complete set of metabolites in a biological sample can provide insights into how this compound influences cellular metabolism. This could help identify metabolic pathways that are activated or inhibited by the compound.

Microbiomics: Given the potential link between gut microbiota and host health, investigating the impact of this compound on microbial community structure and function, particularly in the context of its source plant's traditional uses, is crucial. imrpress.commdpi.comnih.gov